molecular formula C19H18F2N4O3 B13369102 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13369102
M. Wt: 388.4 g/mol
InChI Key: CHWQKBFMGDJTAJ-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, difluoromethoxy, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethoxy and methoxyphenyl groups. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring. This reaction is often carried out under mild conditions, using copper(I) catalysts and appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired transformation, including temperature, solvent, and catalyst choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups .

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of difluoromethoxy and methoxyphenyl groups with a triazole ring.

Properties

Molecular Formula

C19H18F2N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyltriazole-4-carboxamide

InChI

InChI=1S/C19H18F2N4O3/c1-12-17(18(26)24(2)13-4-8-15(27-3)9-5-13)22-23-25(12)14-6-10-16(11-7-14)28-19(20)21/h4-11,19H,1-3H3

InChI Key

CHWQKBFMGDJTAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)N(C)C3=CC=C(C=C3)OC

Origin of Product

United States

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